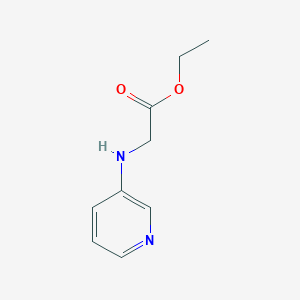
ethyl N-(3-pyridyl)-glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(3-pyridyl)-glycinate is an organic compound that belongs to the class of glycine derivatives It features a pyridine ring substituted at the 3-position and an ethyl ester group attached to the glycine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(3-pyridyl)-glycinate typically involves the reaction of 3-pyridylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3-pyridylamine attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, including the reduction of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Ethyl N-(3-pyridyl)-glycinol.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Ethyl N-(3-pyridyl)-glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl N-(3-pyridyl)-glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The glycine moiety can mimic natural substrates, allowing the compound to act as an inhibitor or modulator of enzymatic activity.
類似化合物との比較
Ethyl N-(2-pyridyl)-glycinate: Similar structure but with the pyridine ring substituted at the 2-position.
Ethyl N-(4-pyridyl)-glycinate: Similar structure but with the pyridine ring substituted at the 4-position.
Methyl N-(3-pyridyl)-glycinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. The position of the pyridine ring substitution can significantly affect the compound’s biological activity and its interactions with molecular targets.
化学反応の分析
Chemical Reactions of Ethyl N-(3-Pyridyl)-Glycinate
This compound can undergo various chemical reactions, influenced by factors such as pH, temperature, and the presence of catalysts. For example, basic conditions may enhance nucleophilic attack on electrophiles.
Hydrolysis
In aqueous conditions, this compound can undergo hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of the corresponding carboxylic acid and alcohol. The rate of hydrolysis can be influenced by pH and temperature.
Nucleophilic Substitution
This compound can participate in nucleophilic substitution reactions, where the ethyl group may be replaced by another nucleophile. The reactivity is influenced by the presence of a pyridine ring, which can affect the electron density around the nitrogen atom.
Reaction Mechanisms and Kinetics
The reaction mechanisms of this compound involve complex interactions with other molecules. For instance, in reactions involving metal complexes, the compound may act as a ligand, influencing the kinetics and thermodynamics of the reaction. The Eyring equation can be applied to evaluate activation factors such as enthalpy and entropy changes during these reactions .
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | Not specified in the sources |
| Synthesis Methods | Utilizes thionyl chloride and catalysts |
| Hydrolysis | pH and temperature-dependent |
| Nucleophilic Substitution | Influenced by pyridine ring electron density |
特性
IUPAC Name |
ethyl 2-(pyridin-3-ylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-8-4-3-5-10-6-8/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTCTSLQNOZPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













